molecular formula C4H4N2O2S B7796551 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one

4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one

Cat. No.: B7796551
M. Wt: 144.15 g/mol
InChI Key: STUQITWXBMZUGY-UHFFFAOYSA-N
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Description

4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.

    Intermediate Formation: The intermediate compounds are formed through controlled reactions, which may include oxidation or reduction processes.

    Final Synthesis: The final compound is synthesized through a series of purification and crystallization steps to ensure the desired purity and structure.

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield. These methods often involve automated processes and advanced equipment to maintain consistency and quality.

Chemical Reactions Analysis

4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of specific oxidized products.

    Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur under specific conditions, where functional groups in this compound are replaced by other groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Scientific Research Applications

4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes, contributing to the development of new compounds and materials.

    Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: This compound is explored for its potential therapeutic applications, including its role in drug development and its effects on specific biological pathways.

    Industry: this compound is used in industrial applications, such as the production of specialized materials and chemicals, due to its unique properties and reactivity.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. This compound can bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which this compound is used.

Properties

IUPAC Name

4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUQITWXBMZUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(NC1=O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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